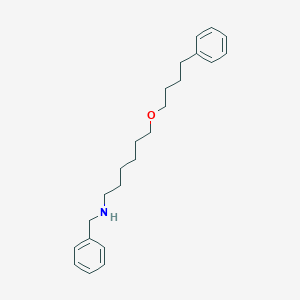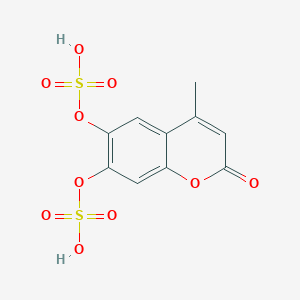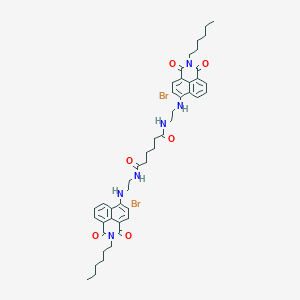
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione, also known as HNB-TAZTO, is a novel organic compound that has gained significant interest in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is based on its ability to chelate metal ions. The compound contains two naphthalimide moieties that act as metal ion binding sites, while the tetraaza macrocycle provides a rigid framework for the binding process. Upon binding to metal ions, 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione undergoes a conformational change that leads to enhanced fluorescence emission.
Effets Biochimiques Et Physiologiques
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has been shown to exhibit low toxicity and good biocompatibility, making it suitable for biological applications. The compound has been used for the detection of metal ions in biological samples such as blood serum and urine. In addition, 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has also been used for the imaging of cancer cells, as it exhibits preferential accumulation in cancer cells due to their high metal ion content.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione is its high selectivity and sensitivity for metal ion detection. The compound can detect metal ions at low concentrations, making it suitable for a wide range of applications. However, the compound also has some limitations, such as its susceptibility to photobleaching and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione. One potential direction is the optimization of the compound for specific metal ion detection applications, such as the detection of heavy metals in environmental samples. Another direction is the development of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione-based probes for the imaging of metal ion distribution in biological systems. Furthermore, the synthesis of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione derivatives with improved solubility and photostability could lead to the development of more robust metal ion sensors.
Méthodes De Synthèse
The synthesis of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione involves the reaction of 1,4,11,14-tetraazatetradecane-5,10-dione with 3-bromo-1,8-naphthalic anhydride in the presence of hexylamine. The resulting product is then subjected to further reaction with 3-aminobenzoic acid to produce the final compound. The synthesis method has been optimized to yield high purity and yield of 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione.
Applications De Recherche Scientifique
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of fluorescence sensing. 1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione exhibits strong fluorescence emission in the presence of metal ions such as copper and iron, making it an ideal candidate for metal ion detection in biological and environmental samples.
Propriétés
Numéro CAS |
149849-59-2 |
|---|---|
Nom du produit |
1,14-Bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione |
Formule moléculaire |
C46H54Br2N6O6 |
Poids moléculaire |
946.8 g/mol |
Nom IUPAC |
N,N'-bis[2-[(5-bromo-2-hexyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]hexanediamide |
InChI |
InChI=1S/C46H54Br2N6O6/c1-3-5-7-11-25-53-43(57)31-17-13-15-29-39(31)33(45(53)59)27-35(47)41(29)51-23-21-49-37(55)19-9-10-20-38(56)50-22-24-52-42-30-16-14-18-32-40(30)34(28-36(42)48)46(60)54(44(32)58)26-12-8-6-4-2/h13-18,27-28,51-52H,3-12,19-26H2,1-2H3,(H,49,55)(H,50,56) |
Clé InChI |
FOGIIIMUPZUOMG-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
SMILES canonique |
CCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3NCCNC(=O)CCCCC(=O)NCCNC4=C(C=C5C6=C4C=CC=C6C(=O)N(C5=O)CCCCCC)Br)Br)C1=O |
Autres numéros CAS |
149849-59-2 |
Synonymes |
1,14-bis-(N-hexyl-3'-bromo-1,8'-naphthalimide-4'-yl)-1,4,11,14-tetraazatetradecane-5,10-dione diED66B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
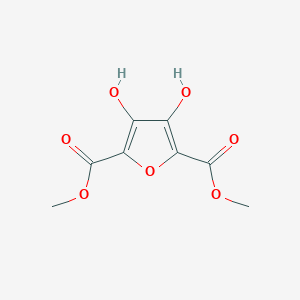
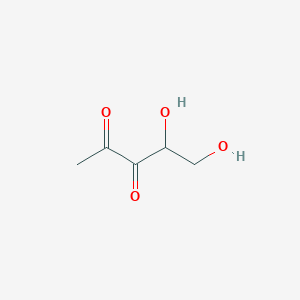
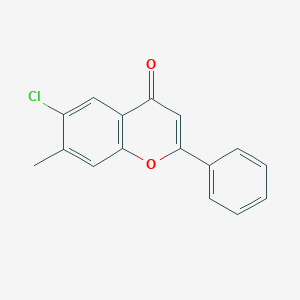
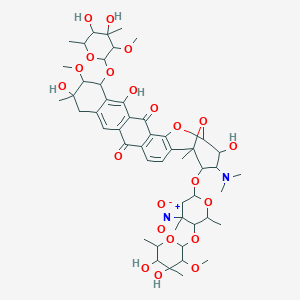
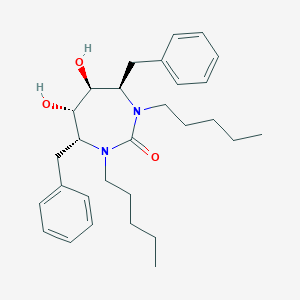
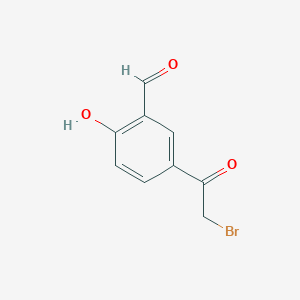
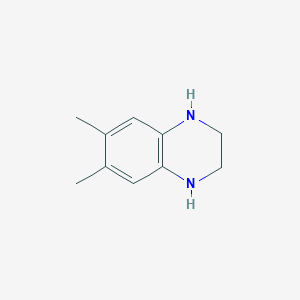

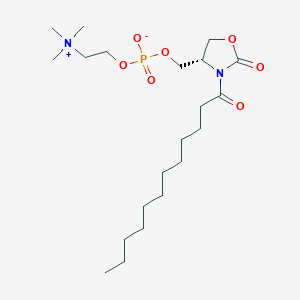
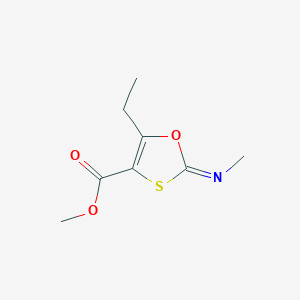
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
